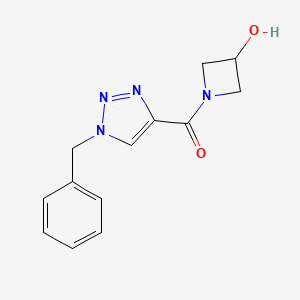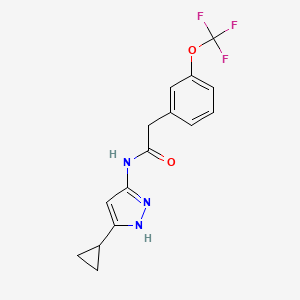
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated by various stimuli, such as exercise and calorie restriction. A-769662 has been shown to have potential therapeutic effects in various metabolic disorders, including type 2 diabetes, obesity, and cancer.
Mecanismo De Acción
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing conformational changes that lead to increased phosphorylation of the α subunit. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of gluconeogenesis and lipogenesis in the liver. AMPK activation also leads to inhibition of mTOR signaling, which is involved in cell growth and proliferation, and activation of autophagy, which is involved in cellular recycling and maintenance.
Biochemical and Physiological Effects:
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. These effects include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, inhibition of gluconeogenesis and lipogenesis, and inhibition of mTOR signaling. N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide has also been shown to induce autophagy and apoptosis in cancer cells, leading to decreased cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation without the confounding effects of other signaling pathways. N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide also has good bioavailability and can be administered orally, making it a convenient tool for in vivo studies. However, one limitation of N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the effects of N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide may be influenced by factors such as diet and exercise, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide. One area of interest is the development of more potent and selective AMPK activators that can be used in clinical settings. Another area of interest is the study of the effects of N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide in combination with other drugs or therapies, such as metformin or exercise. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anticancer effects of N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide and to determine its potential as a cancer therapeutic.
Métodos De Síntesis
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid with 3,3-dimethylbutanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid 3,3-dimethylbutyl ester. This intermediate is then converted to N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide using a series of reactions involving protecting group chemistry and deprotection steps.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide has been extensively studied in preclinical models and has shown promising results in various metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, leading to improved glycemic control in animal models of type 2 diabetes. N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide has also been shown to induce weight loss and improve lipid metabolism in obese mice. In addition, N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide has been shown to have anticancer effects by inhibiting the growth of various cancer cell lines.
Propiedades
IUPAC Name |
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-8-5-6-9(16-8)11(15)13-7-10(14)12(2,3)4/h8-10,14H,5-7H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHXCHRVBJYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)NCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3,3-dimethylbutyl)-5-methyloxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![1-[3-(3-Hydroxyazetidine-1-carbonyl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6641222.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)

![N-[1-(2,6-difluorophenyl)-3-(3-hydroxyazetidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B6641249.png)
![(3-Hydroxyazetidin-1-yl)-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B6641251.png)
![1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol](/img/structure/B6641252.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)

![3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)